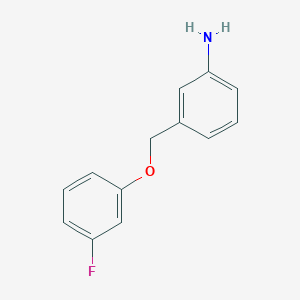

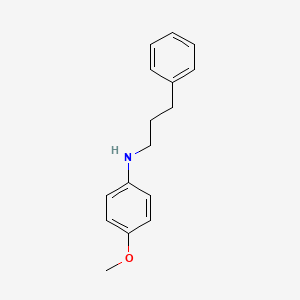

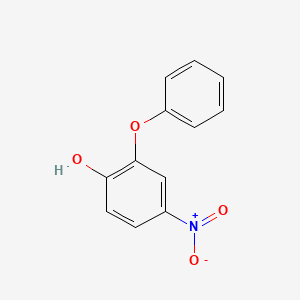

4-Methoxy-N-(3-phenylpropyl)aniline

Vue d'ensemble

Description

4-Methoxy-N-(3-phenylpropyl)aniline is a chemical compound with the molecular formula C16H19NO and a molecular weight of 241.33 . It is used for proteomics research .

Synthesis Analysis

The synthesis of anilines, such as this compound, involves various methods including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of nitrobenzene with Grignard reagents .Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 241.33 and a molecular formula of C16H19NO . Further properties such as melting point, boiling point, and density can be determined using standard laboratory techniques.Applications De Recherche Scientifique

Molecular Structure and Spectroscopic Analysis

4-Methoxy-N-(3-phenylpropyl)aniline has been studied for its molecular structure and spectroscopic properties. Efil and Bekdemir (2014) synthesized and characterized it using FTIR and NMR techniques. The molecule's structure, vibrational frequencies, and NMR shifts were calculated using ab initio HF and density functional methods, providing insights into its molecular behavior (Efil & Bekdemir, 2014).

Oxidation Studies

Gebhardt et al. (2008) explored the selective oxidation of substituted anilines, including this compound, to yield azoxyarenes. The study focused on using hydrogen peroxide and selenium dioxide as catalysts, offering a pathway for synthesizing diverse oxidation products (Gebhardt et al., 2008).

Structural, Vibrational, and Antimicrobial Properties

Subi et al. (2022) conducted a comprehensive study on 4-Methoxy-N-(nitrobenzylidene)-aniline, a related compound, to understand its structural, vibrational, chemical, and antimicrobial properties. The study included molecular dynamic simulation and drug likeness analysis, highlighting the potential of this compound in antimicrobial applications (Subi et al., 2022).

Electrochemical and Electrochromic Behaviors

Research on derivatives of aniline, including this compound, has been conducted to understand their electrochemical and electrochromic behaviors. Huang et al. (2011) synthesized ambipolar polyimides containing aniline derivatives and demonstrated their application in electrochromic devices due to their stable electrochemical behavior (Huang et al., 2011).

Antimicrobial and Antiproliferative Activities

Several studies have highlighted the antimicrobial and antiproliferative activities of aniline derivatives. Habib et al. (2013) synthesized novel quinazolinone derivatives from this compound and other amines, revealing their effectiveness against various microbial strains (Habib et al., 2013). Chen et al. (2006) explored derivatives for their antiproliferative evaluation, indicating the potential of these compounds in cancer research (Chen et al., 2006).

Safety and Hazards

The safety data sheet for anilines indicates that they are combustible and may cause an allergic skin reaction. They can cause serious eye damage and may cause drowsiness or dizziness. They are suspected of causing genetic defects and are suspected of causing cancer. They can cause damage to organs through prolonged or repeated exposure .

Propriétés

IUPAC Name |

4-methoxy-N-(3-phenylpropyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-18-16-11-9-15(10-12-16)17-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12,17H,5,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXMRYNKHINHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(carboxymethyl)thiophen-2-yl]acetic Acid](/img/structure/B3151346.png)

![ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3151354.png)

![[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3151356.png)

![1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3151384.png)

![2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide](/img/structure/B3151407.png)